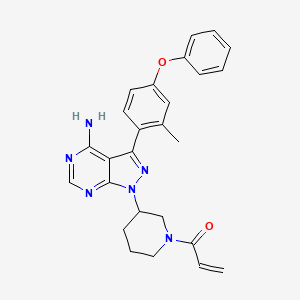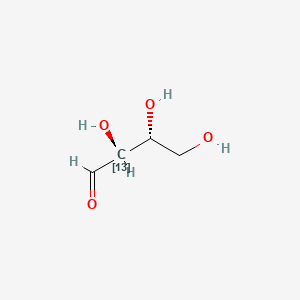
L-Methionine-3,3,4,4-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-methionine-d4 is a deuterated form of the essential amino acid L-methionine. This compound is characterized by the presence of four deuterium atoms, which replace four hydrogen atoms in the L-methionine molecule. L-methionine is a sulfur-containing amino acid that plays a crucial role in various biological processes, including protein synthesis, methylation reactions, and the production of other important molecules such as cysteine, taurine, and glutathione .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-methionine-d4 typically involves the incorporation of deuterium atoms into the L-methionine molecule. One common method is the catalytic hydrogenation of L-methionine using deuterium gas (D2) in the presence of a suitable catalyst. This process results in the replacement of hydrogen atoms with deuterium atoms, yielding L-methionine-d4 .
Industrial Production Methods
Industrial production of L-methionine-d4 can be achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to incorporate deuterium into the L-methionine molecule during their metabolic processes. The fermentation broth is then processed to isolate and purify L-methionine-d4 .
Chemical Reactions Analysis
Types of Reactions
L-methionine-d4 undergoes various chemical reactions, including:
Oxidation: L-methionine-d4 can be oxidized to form L-methionine sulfoxide-d4 and further to L-methionine sulfone-d4.
Reduction: Reduction of L-methionine-d4 can yield L-methionine-d4 derivatives with reduced sulfur groups.
Substitution: L-methionine-d4 can participate in substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and performic acid.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: L-methionine sulfoxide-d4, L-methionine sulfone-d4.
Reduction: Reduced sulfur derivatives of L-methionine-d4.
Substitution: Substituted L-methionine-d4 derivatives with different functional groups.
Scientific Research Applications
L-methionine-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for the quantification of methionine and its metabolites.
Biology: Employed in metabolic studies to trace the incorporation and transformation of methionine in biological systems.
Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative stress and mitochondrial dysfunction.
Industry: Utilized in the production of deuterated compounds for various industrial applications
Mechanism of Action
L-methionine-d4 exerts its effects through several mechanisms:
Methylation Reactions: Acts as a methyl donor in methylation reactions, which are crucial for gene expression, detoxification, and neurotransmitter regulation.
Antioxidant Activity: Contributes to the synthesis of glutathione, an important antioxidant that protects cells from oxidative damage.
Metabolic Pathways: Involved in the biosynthesis of cysteine, taurine, and other important molecules, playing a role in various metabolic pathways
Comparison with Similar Compounds
Similar Compounds
L-methionine: The non-deuterated form of L-methionine-d4.
L-methionine-d3: A deuterated form with three deuterium atoms.
L-methionine sulfoxide: An oxidized form of L-methionine.
Uniqueness
L-methionine-d4 is unique due to its deuterium labeling, which makes it particularly useful in research applications involving mass spectrometry and metabolic tracing. The presence of deuterium atoms provides distinct advantages in terms of stability and detection sensitivity compared to non-deuterated forms .
Properties
Molecular Formula |
C5H11NO2S |
|---|---|
Molecular Weight |
153.24 g/mol |
IUPAC Name |
(2S)-2-amino-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i2D2,3D2 |
InChI Key |
FFEARJCKVFRZRR-UGKISTHKSA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])SC |
Canonical SMILES |
CSCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)-2H-pyrimidin-4-one](/img/structure/B12400008.png)













